2,4-Dichloropyridine 1-oxide
Description
Overview of Pyridine (B92270) N-Oxides: Significance in Heterocyclic Chemistry
Pyridine N-oxides are a versatile and important class of heterocyclic compounds that have garnered significant attention in organic synthesis. researchgate.netresearchgate.net The introduction of an N-oxide functional group to the pyridine ring dramatically alters its electronic properties and reactivity compared to the parent pyridine. imperial.ac.ukiust.ac.ir Pyridine itself is an electron-deficient heterocycle, making it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. imperial.ac.ukgcwgandhinagar.com The N-oxide group, with its 1,2-dipolar nitrogen–oxygen bond, introduces a formally negatively charged oxygen atom and a positively charged nitrogen atom within the aromatic ring. thieme-connect.de
This electronic perturbation has several profound consequences. The delocalization of the positive charge to the ortho (C2/C6) and para (C4) positions renders these sites highly electrophilic and thus susceptible to nucleophilic attack. thieme-connect.descripps.edu Simultaneously, the negatively charged oxygen atom can act as a nucleophile and a directing group in various transformations. thieme-connect.desemanticscholar.org This dual reactivity makes pyridine N-oxides valuable intermediates. They can be functionalized at positions that are difficult to access in the parent pyridine, and the N-oxide group can later be removed through deoxygenation to yield the desired substituted pyridine. researchgate.netrsc.orgorganic-chemistry.org
The enhanced reactivity of pyridine N-oxides allows them to participate in a wide array of chemical transformations, including nucleophilic and electrophilic substitutions, C-H functionalization, and cycloaddition reactions. researchgate.netdavuniversity.org They also serve as ligands in coordination chemistry and as mild, nucleophilic oxidants in metal-catalyzed reactions. thieme-connect.dewikipedia.org In recent years, their role has expanded into photoredox catalysis, where they can act as precursors to highly reactive N-oxy radicals. semanticscholar.orgrsc.orgresearchgate.net
The Unique Reactivity Profile of Halogenated Pyridine N-Oxides
The presence of halogen substituents on the pyridine N-oxide ring introduces further layers of complexity and synthetic utility. Halogenated pyridine N-oxides are crucial building blocks, particularly for the synthesis of pharmaceuticals and agrochemicals. researchgate.netacs.org The reactivity of these compounds is governed by the interplay between the N-oxide group and the electron-withdrawing and leaving group abilities of the halogen atoms.
Halogenation of pyridine N-oxides can be achieved using various reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride. acs.org This process often leads to the regioselective installation of a halogen atom, typically at the C2 position. researchgate.net The halogen atoms on the ring, especially at the C2 and C4 positions, are excellent leaving groups, making them readily displaceable by a wide range of nucleophiles in SNAr (nucleophilic aromatic substitution) reactions. gcwgandhinagar.comacs.org This reactivity provides a powerful method for introducing diverse functional groups onto the pyridine scaffold.
For a compound like 2,4-dichloropyridine (B17371) 1-oxide, the two chlorine atoms offer differential reactivity. The chlorine at the C2 position is generally more reactive towards nucleophilic substitution than the one at C4, a pattern often observed in dihalogenated pyridines. nih.gov However, reaction conditions, including the choice of catalyst and ligand, can be tuned to achieve selective substitution at the C4 position. nih.gov This selective functionalization is a key strategy in the synthesis of complex substituted pyridines. Furthermore, the N-oxide functionality can direct reactions. For instance, in photoredox-catalyzed reactions, ortho-substituted N-oxides like 2,6-dichloropyridine (B45657) N-oxide have been used to suppress unwanted side reactions, such as ortho-alkylation, and promote desired transformations like carbohydroxylation of olefins. acs.org
Historical Context and Evolution of Research on 2,4-Dichloropyridine 1-oxide
The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis reported by Meisenheimer in 1926. scripps.eduwikipedia.org Research into their reactivity quickly followed, with early work demonstrating that the N-oxide group activates the pyridine ring to both electrophilic and nucleophilic attack. A significant finding was the nitration of pyridine N-oxide to yield 4-nitropyridine-N-oxide, a versatile intermediate where the nitro group could be easily displaced by various nucleophiles. sciencemadness.org This opened up pathways to previously inaccessible 4-substituted pyridines. sciencemadness.org
The halogenation of pyridine N-oxides also has a long history, with reagents like phosphorus oxychloride and sulfuryl chloride being used to introduce chlorine atoms onto the ring. wikipedia.orgsciencemadness.org These reactions provided access to key intermediates like 2-chloropyridine (B119429) and 2,4-dichloropyridine. wikipedia.orgsciencemadness.org
While specific early research focused solely on this compound is not extensively documented in readily available reviews, its synthesis and use are logical extensions of this foundational work. The general methods for creating chlorinated pyridine N-oxides would have been applied to 2,4-dichloropyridine. Modern research has evolved from simple substitution reactions to more sophisticated applications. For example, recent studies have explored the use of N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions to achieve unconventional C4-selectivity in the reaction of 2,4-dichloropyridines, highlighting the ongoing effort to control regioselectivity in these systems. nih.govorganic-chemistry.org The compound and its derivatives, such as 2,6-dichloropyridine N-oxide, are now utilized in advanced catalytic systems, including photoredox catalysis for complex functionalizations. acs.org
Scope and Academic Rationale for Investigating this compound
The academic and industrial rationale for investigating this compound is rooted in its utility as a versatile and strategically important building block in organic synthesis. The presence of three distinct reactive sites—the N-oxide group and two chloro-substituents at the C2 and C4 positions—provides a platform for constructing highly functionalized pyridine derivatives.
Key areas of investigation and rationale include:
Regioselective Functionalization: A primary focus of research is to control the regioselectivity of reactions. The C2 and C4 positions have different electronic environments, allowing for selective nucleophilic substitution or cross-coupling reactions. nih.gov Developing methodologies that can predictably target one site over the other is crucial for efficient synthesis. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed to selectively functionalize the C4-position of 2,4-dichloropyridines, a challenging transformation that opens up new synthetic pathways. nih.gov
Synthesis of Bioactive Molecules: Substituted pyridines are privileged scaffolds found in a vast number of pharmaceuticals and agrochemicals. rsc.orgacs.org this compound serves as a key precursor for these complex molecules. The ability to sequentially replace the chlorine atoms and then remove the N-oxide allows for the assembly of intricate molecular architectures.
Development of Novel Catalytic Systems: The unique electronic properties of halogenated pyridine N-oxides make them interesting components in catalysis, either as ligands or as reagents. For example, 2,6-dichloropyridine N-oxide has been shown to be an effective catalyst in photoredox-mediated carbohydroxylation reactions of olefins, demonstrating how the substitution pattern can be harnessed to control reaction outcomes. acs.org
Exploration of New Reaction Pathways: The combination of the N-oxide and halogen substituents enables the exploration of novel chemical transformations. Researchers investigate its behavior in various reaction types, including C-H activation, cycloadditions, and rearrangements, to expand the toolkit of synthetic organic chemistry. researchgate.netthieme-connect.de
The study of this compound is driven by the continuous need for efficient and selective methods to synthesize complex organic molecules, particularly those with potential biological activity. Its rich and tunable reactivity ensures its continued relevance in modern organic synthesis.
Data Tables
Table 1: Comparison of Properties - Pyridine vs. Pyridine N-oxide
| Property | Pyridine | Pyridine N-oxide | Reference |
| Dipole Moment | 2.03 D | 4.37 D | scripps.edu |
| pKa (of conjugate acid) | 5.2 | 0.79 | scripps.edu |
| Reactivity towards Electrophiles | Low | High (at C4) | iust.ac.irgcwgandhinagar.com |
| Reactivity towards Nucleophiles | Moderate (at C2/C4) | High (at C2/C4) | imperial.ac.ukscripps.edu |
Table 2: Regioselectivity in Reactions of Halogenated Pyridines/Pyridine N-Oxides
| Substrate | Reaction Type | Reagent/Catalyst | Major Product Position | Reference |
| Pyridine N-oxide | Halogenation | POCl₃ | C2 and C4 | wikipedia.org |
| Pyridine N-oxide | Halogenation | Oxalyl chloride/Triethylamine | C2 | acs.org |
| 2,4-Dichloropyridine | Suzuki-Miyaura Coupling | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) / KF | C4 | nih.gov |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | C4 | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHODESFUHUABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1Cl)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555280 | |
| Record name | 2,4-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-59-0 | |
| Record name | 2,4-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloropyridine 1 Oxide and Its Congeners
Direct N-Oxidation of 2,4-Dichloropyridine (B17371) Precursors
The most straightforward and commonly employed method for the preparation of 2,4-dichloropyridine 1-oxide is the direct oxidation of the nitrogen atom in the 2,4-dichloropyridine ring. This transformation can be achieved using several oxidizing systems, ranging from classic peracids to modern metal-catalyzed approaches.
Peracid-Mediated Oxidation Routes (e.g., m-CPBA, H2O2/AcOH)
Peroxycarboxylic acids (peracids) are widely utilized reagents for the N-oxidation of pyridines. For electron-deficient pyridines like 2,4-dichloropyridine, strong oxidizing conditions are often necessary.
meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for this transformation. The reaction typically involves dissolving 2,6-dichloropyridine (B45657) in a solvent like dichloromethane (B109758) (DCM) and adding m-CPBA, often at a controlled temperature to manage the exothermic nature of the reaction. A common procedure involves cooling the initial mixture before the gradual addition of m-CPBA, followed by stirring at room temperature for an extended period. The workup may involve concentrating the reaction mixture and adjusting the pH to precipitate the m-chlorobenzoic acid byproduct, allowing for the isolation of the desired N-oxide. One described method using 1.5 equivalents of m-CPBA in DCM at 20-25°C for 24 hours resulted in a 90% yield of 2,6-dichloropyridine N-oxide with 97% purity. orgsyn.org
Hydrogen Peroxide in Acetic Acid (H2O2/AcOH) represents a classic and cost-effective method for N-oxidation. This system generates peracetic acid in situ. However, the oxidation of pyrimidines with hydrogen peroxide in glacial acetic acid can sometimes lead to oxidative degradation and ring-contraction byproducts, especially for derivatives with an unsubstituted 6-position. nsf.govclockss.org For electron-deficient halopyridines, this method can be less efficient and may require catalysts or harsher conditions. google.com
Hydrogen Peroxide with Stronger Acids , such as trifluoroacetic acid (TFA), provides a more potent oxidizing system capable of oxidizing highly electron-deficient pyridines. The oxidation of 2,6-dichloropyridine has been successfully carried out using hydrogen peroxide in TFA at elevated temperatures. A mixture of 30% hydrogen peroxide and trifluoroacetic acid can oxidize 2,6-dichloropyridine in fair yield, whereas it is resistant to oxidation by peracetic or perbenzoic acid alone. rsc.org Another powerful system combines hydrogen peroxide urea (B33335) complex with trifluoroacetic anhydride (B1165640) in dichloromethane, affording an 85% yield of 2,6-dichloropyridine N-oxide after 6 hours. researchgate.net
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | m-CPBA | Dichloromethane | 20–25 | 24 | 90 |
| 2,6-Dichloropyridine | H2O2 / Trifluoroacetic Acid | Trifluoroacetic Acid | Elevated | - | Fair |
| 2,6-Dichloropyridine | H2O2-Urea / (CF3CO)2O | Dichloromethane | 0 to RT | 6 | 85 researchgate.net |
Metal-Catalyzed Oxidation Systems (e.g., Rhenium, Manganese)
To improve efficiency and selectivity, metal-catalyzed oxidation systems have been developed, often utilizing hydrogen peroxide or its derivatives as the terminal oxidant.
Rhenium-based catalysts , such as Methyltrioxorhenium (MTO), are highly effective for the N-oxidation of pyridines. organic-chemistry.org These catalysts can be used with hydrogen peroxide or safer, solid sources like sodium percarbonate. organic-chemistry.org The MTO-catalyzed oxidation of pyridines with H2O2 is often efficient for unhindered substrates but can be sensitive to steric hindrance. mdpi.com The use of sodium percarbonate in the presence of rhenium catalysts and acetic acid provides an efficient method for generating N-oxides under mild conditions. organic-chemistry.org The acetic acid is crucial, likely for releasing hydrogen peroxide from the sodium percarbonate. organic-chemistry.org
Manganese catalysts have also been explored for oxidation reactions, including the epoxidation and dihydroxylation of olefins, and C-H bond oxidation. researchgate.netnih.govrsc.org Manganese complexes with N-oxide ligands have been synthesized and studied. researchgate.netlookchem.com While their primary application in the context of this article is not the direct N-oxidation of the precursor, they are used in a variety of oxidative transformations. For instance, manganese complexes can catalyze C-H amination and other oxidation reactions where pyridine (B92270) N-oxides themselves can act as the oxidant. nih.gov The development of manganese catalysts for direct, selective N-oxidation of challenging substrates like dichloropyridines using green oxidants is an area of ongoing research. rsc.orgbeilstein-journals.org
| Catalyst System | Oxidant | Substrate Scope | Key Features |
| Methyltrioxorhenium (MTO) | H2O2 / Sodium Percarbonate | Various tertiary amines and pyridines | High efficiency, mild conditions, can be sensitive to sterics. organic-chemistry.orgmdpi.com |
| Manganese Complexes | H2O2 | Secondary alcohols, C-H bonds | High reactivity and selectivity in various oxidations; potential for green chemistry applications. nih.govrsc.org |
Oxidative Cycloaddition Approaches
Oxidative cycloaddition reactions represent a more complex, multi-step strategy for constructing heterocyclic rings. In the context of pyridine N-oxides, 1,3-dipolar cycloaddition of the N-oxide group is a well-known reaction. researchgate.net However, the synthesis of the pyridine N-oxide ring itself via cycloaddition is less common. These methods typically involve the construction of the heterocyclic ring from acyclic precursors. For instance, a [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines can yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com While not a direct route to this compound, these methodologies demonstrate the power of cycloaddition in building complex heterocyclic systems and could potentially be adapted for substituted pyridine N-oxide synthesis. researchgate.netmdpi.com
Synthesis via Ring Transformation Reactions
The formation of pyridine N-oxides can also be achieved through the transformation of other heterocyclic ring systems. This approach is not a primary route for a simple molecule like this compound but is relevant for the synthesis of more complex congeners. One notable example is the oxidative ring-contraction of 2,4-disubstituted pyrimidines. When treated with organic peracids like H2O2 in acetic acid, certain pyrimidines can undergo rearrangement to form imidazole (B134444) derivatives alongside the expected N-oxides. nsf.govclockss.org This highlights a potential side reaction in peracid oxidations but also a possible, albeit unconventional, synthetic route from a six-membered diazine to a five-membered diazole. The synthesis of pyridine N-oxides from isoxazoles has also been reported, representing another example of ring transformation. umich.edu
Regioselective Halogenation Strategies for Pyridine N-Oxide Derivatives
An alternative to the direct oxidation of 2,4-dichloropyridine is to start with a simpler, more readily available pyridine N-oxide and introduce the chloro substituents in a later step. The N-oxide functional group activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic substitution. However, direct halogenation of the pyridine N-oxide C-H bonds often requires activation.
A highly efficient method for the regioselective halogenation of pyridine N-oxides has been developed using an activating agent such as oxalyl chloride or p-toluenesulfonic anhydride. rsc.orgnih.govtcichemicals.com In this process, the pyridine N-oxide is first activated, making the C2 and C4 positions highly electrophilic. Subsequent addition of a halide source, such as tetrabutylammonium (B224687) chloride, leads to the formation of the halopyridine. tcichemicals.com This method offers high regioselectivity, often favoring the C2 position in unsymmetrical pyridines, and proceeds under mild conditions, making it suitable for large-scale production. rsc.orgnih.gov Achieving the specific 2,4-dichloro substitution pattern from pyridine N-oxide would require a stepwise or carefully controlled process to introduce both chlorine atoms at the desired positions.
| Reagent System | Halide Source | Key Feature |
| Oxalyl Chloride / Et3N | Dichloromethane (solvent as source) | High C2/C6 regioselectivity. researchgate.net |
| p-Toluenesulfonic anhydride | Tetrabutylammonium chloride | Mild conditions, high C2 selectivity. tcichemicals.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of pyridine N-oxides. These approaches focus on using less hazardous reagents, minimizing waste, and employing recyclable catalysts.
A key development is the use of aqueous hydrogen peroxide (H2O2) as a clean and inexpensive oxidant, which produces only water as a byproduct. researchgate.netias.ac.in To overcome the low reactivity of H2O2 alone, various catalysts have been employed.
Vanadium-substituted polyoxometalates have been shown to be effective and recyclable catalysts for the oxidation of pyridines with H2O2 in water. rsc.orgrsc.orgcapes.gov.br This system operates under mild conditions, and the catalyst, being dissolved in the aqueous phase, can be easily separated from the organic product and reused. rsc.org
Tungsten-exchanged hydroxyapatite (B223615) (W/HAP) is another heterogeneous catalyst that promotes the N-oxidation of tertiary amines and pyridines using 30% H2O2. ias.ac.in This method aligns with green chemistry principles by using an active, recoverable catalyst and a clean oxidant. ias.ac.in
Titanium silicalite (TS-1) has been used in a packed-bed microreactor with H2O2 in methanol (B129727) to achieve very high yields of various pyridine N-oxides. researchgate.net This continuous flow process is presented as a safer and more efficient alternative to batch reactors, with the catalyst remaining active over long periods. researchgate.net
These catalytic systems offer promising alternatives to traditional stoichiometric peracid oxidations, reducing environmental impact through the use of benign oxidants and solvents, and the potential for catalyst recycling. researchgate.netias.ac.inrsc.org
| Catalyst | Oxidant | Solvent | Key Advantages |
| K6[PW9V3O40]·4H2O | H2O2 | Water | Recyclable catalyst, mild conditions, environmentally friendly. rsc.orgrsc.org |
| W/HAP | H2O2 | Water | Heterogeneous, recyclable catalyst, clean oxidant. ias.ac.in |
| TS-1 | H2O2 | Methanol | Continuous flow process, high efficiency, catalyst stability. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloropyridine 1 Oxide
Reactions at the N-Oxide Moiety
The N-oxide group in 2,4-Dichloropyridine (B17371) 1-oxide is a key site of reactivity, participating in deoxygenation, O-alkylation, O-acylation, and rearrangement reactions.
Deoxygenation Reactions and Mechanisms
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation of pyridine (B92270) N-oxides. acs.orgrsc.org This reaction is often necessary to restore the aromaticity of the pyridine ring after it has been used to activate the ring for other functionalization. rsc.org A variety of reagents and catalytic systems have been developed for this purpose.
Common laboratory deoxygenating agents for pyridine N-oxides include trivalent phosphorus compounds like triphenylphosphine (PPh₃) and phosphorus trichloride (PCl₃). The mechanism of deoxygenation with these reagents generally involves the nucleophilic attack of the phosphorus atom on the oxygen of the N-oxide, forming a P-O bond and leading to the corresponding phosphine oxide (e.g., Ph₃P=O) and the deoxygenated pyridine. While PCl₃ can effectively deoxygenate pyridine N-oxides, it can also lead to chlorination of the pyridine ring, particularly at the C-2 position, under certain conditions. stackexchange.comresearchgate.net
Transition metal complexes are also employed as catalysts for the deoxygenation of pyridine N-oxides. For instance, rhenium complexes have been shown to be effective photocatalysts for this transformation. nih.gov Palladium-catalyzed methods, such as transfer oxidation using triethylamine, have also been reported as convenient and chemoselective for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org Additionally, systems utilizing indium and pivaloyl chloride or environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂ can achieve deoxygenation under mild conditions. organic-chemistry.org Mechanistic studies using DFT suggest that some deoxygenation reactions, for example with an iodide/formic acid system, can proceed via an Sₙ2-type mechanism. rsc.org
Visible light-mediated metallaphotoredox catalysis has emerged as a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides, tolerating a wide range of functional groups. organic-chemistry.org
| Reagent/Catalyst System | General Conditions | Byproducts | Mechanistic Notes |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Typically requires heating in a solvent like acetonitrile or toluene. | Triphenylphosphine oxide (Ph₃P=O) | Nucleophilic attack of phosphorus on the N-oxide oxygen. |
| Phosphorus trichloride (PCl₃) | Can be performed at room temperature or with cooling. | Phosphorus oxychloride (POCl₃) and chlorinated pyridines. | Can lead to concomitant chlorination of the pyridine ring. stackexchange.comresearchgate.net |
| Rhenium photocatalysts | Visible light irradiation at room temperature. | - | Photocatalytic cycle involving the rhenium complex. nih.gov |
| Palladium(II) acetate/dppf with triethylamine | Microwave irradiation or conventional heating. | Oxidized triethylamine products. | Catalytic transfer oxidation. organic-chemistry.org |
| Indium/pivaloyl chloride | Room temperature. | Indium salts and pivalic anhydride (B1165640). | Mild and efficient for various N-oxides. organic-chemistry.org |
O-Alkylation and O-Acylation Pathways
The oxygen atom of the N-oxide in 2,4-Dichloropyridine 1-oxide can act as a nucleophile, reacting with alkylating and acylating agents.
O-Alkylation involves the formation of an O-alkyl bond, typically through reaction with alkyl halides or other electrophilic alkyl sources. This reaction converts the N-oxide into an N-alkoxypyridinium salt. The reactivity in O-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For instance, base-promoted deborylative alkylation using 1,1-diborylalkanes has been reported as a transition-metal-free method for the regioselective alkylation of pyridine N-oxides. nih.gov
O-Acylation occurs when the N-oxide reacts with an acylating agent, such as an acyl chloride or anhydride, to form an N-acyloxypyridinium species. This process is often the initial step in reactions like the Boekelheide rearrangement. The O-acylation of hydroxyl groups can be achieved using acetic anhydride in pyridine. nih.gov While this is for a hydroxyl group, the principle of activating a nucleophilic oxygen with an anhydride is similar. The use of acetic anhydride in combination with acetic acid has also been explored for practical acetylations. researchgate.net
| Reaction Type | Typical Reagents | Product Type | Key Considerations |
|---|---|---|---|
| O-Alkylation | Alkyl halides (e.g., methyl iodide), 1,1-diborylalkanes | N-Alkoxypyridinium salts | Can be sensitive to steric hindrance and the nature of the alkylating agent. nih.gov |
| O-Acylation | Acyl chlorides (e.g., acetyl chloride), Acetic anhydride | N-Acyloxypyridinium salts | Often an intermediate step in further transformations. nih.govresearchgate.net |
Rearrangement Reactions Involving the N-O Bond (e.g., Allyloxypyridine N-oxide Rearrangements)
N-acyloxypyridinium salts derived from pyridine N-oxides can undergo rearrangement reactions. A notable example is the acs.orgacs.org-sigmatropic rearrangement, also known as the Claisen rearrangement, of allyloxypyridine N-oxides. wikipedia.orgorganic-chemistry.org This reaction typically involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org In the context of pyridine N-oxides, an O-allyl group can rearrange to the C-2 position of the pyridine ring.
The thio-Claisen rearrangement is an analogous reaction involving sulfur. semanticscholar.org While specific studies on the rearrangement of 2,4-dichloroallyloxypyridine 1-oxide are not prevalent, the general principles of the Claisen rearrangement suggest that such a compound would be a candidate for this type of transformation, likely yielding a 3-allyl-2-pyridone derivative. The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.org
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The presence of two chlorine atoms on the pyridine ring of this compound, activated by the electron-withdrawing nature of the N-oxide group and the ring nitrogen, makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Regioselectivity at Chloro-Substituted Positions (C-2 vs. C-4)
A key aspect of the SₙAr reactions of this compound is the regioselectivity of the nucleophilic attack, i.e., whether the substitution occurs at the C-2 or C-4 position. In analogous systems like 2,4-dichloropyrimidines, nucleophilic substitution is generally favored at the C-4 position. wuxiapptec.com However, exceptions to this trend exist, and the regioselectivity can be sensitive to substituents on the ring. wuxiapptec.com
Computational studies on 2,4-dichloropyridine have shown that for an SₙAr reaction with benzyl alcohol, the relevant frontier molecular orbital (FMO) for attack at C-4 is the LUMO, while for attack at C-2, it is the LUMO+1. nih.gov The energy difference between these orbitals can influence the site of attack. The relative stability of the Meisenheimer intermediate formed upon nucleophilic attack also plays a crucial role in determining the regioselectivity. For pyridine systems, attack at both C-2 and C-4 allows for the delocalization of the negative charge onto the electronegative nitrogen atom, stabilizing the intermediate.
Influence of Nucleophile Structure on SₙAr Outcomes
The structure of the incoming nucleophile can significantly impact the regioselectivity of SₙAr reactions. For instance, in the case of 5-substituted-2,4-dichloropyrimidines, while many nucleophiles preferentially attack the C-4 position, tertiary amine nucleophiles exhibit excellent selectivity for the C-2 position. nih.gov This change in regioselectivity is a practical method for accessing different isomers.
The nature of the nucleophile also affects the reaction rate. For example, in the reaction of 2-halopyridines with sodium ethoxide, the 2-fluoropyridine reacts significantly faster than the 2-chloropyridine (B119429). researchgate.net This is attributed to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon atom and stabilizes the transition state.
In reactions with 2-MeSO₂-4-chloropyrimidine, a close analog, amines typically lead to C-4 substitution, whereas alkoxides and formamide anions result in selective C-2 substitution. wuxiapptec.comwuxiapptec.com This is rationalized by the formation of a hydrogen bond between the acidic proton of the MeSO₂ group and the anionic nucleophile, which directs the attack to the C-2 position. wuxiapptec.comwuxiapptec.com
| Nucleophile Type | Observed Regioselectivity | Plausible Explanation |
|---|---|---|
| Primary and Secondary Amines | Generally C-4 selective wuxiapptec.com | Electronic factors favoring attack at the para-position to the ring nitrogen. |
| Tertiary Amines | Can be highly C-2 selective nih.gov | Steric and electronic effects of the tertiary amine can alter the preferred site of attack. |
| Alkoxides (e.g., Sodium methoxide) | Can be C-2 selective, especially with directing groups wuxiapptec.comwuxiapptec.com | Potential for hydrogen bonding or chelation with substituents on the ring can direct the nucleophile to the C-2 position. |
| Thiols/Thiolates | Generally follow similar trends to amines and alkoxides, but can be influenced by the "softness" of the sulfur nucleophile. | The larger size and greater polarizability of sulfur can influence its reactivity profile. |
Mechanistic Pathways of SNAr on Dichloropyridine 1-oxide Systems
The nucleophilic aromatic substitution (SNAr) reactions of dichloropyridine systems, while extensively studied, reveal nuanced mechanistic details when applied to 2,4-dichloropyrimidine. The regioselectivity of these reactions is highly sensitive to the substituents present on the pyrimidine ring. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. However, the presence of electron-donating groups at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com
Computational quantum mechanics (QM) analyses provide insight into this variability. For instance, in 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at the C-4 position, which aligns with the observed C-4 selectivity in reactions. Conversely, when an electron-donating group like methoxy (OMe) or methylamino (NHMe) is introduced at the C-6 position, the LUMO distribution shifts, showing similar lobes at both C-2 and C-4. This shift suggests a potential for reaction at either site. wuxiapptec.com
Further analysis of the transition states is necessary when LUMO analysis is inconclusive. Calculations of the transition state energies for the reaction of 6-methoxy-2,4-dichloropyrimidine with a bromide nucleophile (as a surrogate) revealed that the energy of the C-4 transition state is 0.76 kcal/mol higher than that of the C-2 transition state. Similarly, for the 6-methylamino-substituted counterpart, the C-4 transition state is 1.00 kcal/mol higher in energy. These energy differences indicate a kinetic preference for the C-2 substitution, which is consistent with experimental observations. wuxiapptec.com
It is also crucial to consider the energy gap between the LUMO and the LUMO+1. If this gap is small (e.g., ≤ 0.25 eV), the LUMO+1 may also participate in the reaction, potentially altering the regioselectivity. wuxiapptec.com In cases where steric hindrance is a factor, such as a bulky substituent at the C-5 position, the selectivity between the C-4 and C-2 positions can also be affected. wuxiapptec.com
The mechanism of SNAr reactions can be either stepwise or concerted. Recent studies using kinetic isotope effects have shown that many SNAr reactions proceed through a concerted mechanism. researchgate.net However, reactions involving moderately electron-deficient aryl fluorides and indole have been found to proceed via a borderline mechanism that is subject to general base catalysis. researchgate.net
Computational Probes into SNAr Selectivity (e.g., FMO analysis)
Frontier Molecular Orbital (FMO) theory is a powerful computational tool for predicting the regioselectivity of SNAr reactions. A multivariate linear regression model has been developed that accurately predicts the relative rate and regioselectivity of SNAr reactions based on the structure of the electrophile. researchgate.netchemrxiv.org This model utilizes descriptors that can be calculated from ground-state wavefunctions, including the LUMO energy of the electrophile, the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of the average ESP values for the atoms at the ortho and para positions relative to the reaction center. chemrxiv.org
For 2,4-dichloropyridine, FMO analysis reveals that the relevant electrophile FMO for an attack at the C4 position is the LUMO. nih.gov In contrast, for an attack at the C2 position, the relevant FMO is the LUMO+1. nih.gov This is evident from the symmetries of the LUMO and LUMO+1 orbitals of the substrate and the HOMO symmetries of the two corresponding transition states. chemrxiv.orgnih.gov
While this model demonstrates excellent correlation with experimental data, it has been observed that the predicted energy difference between the two sites (ΔΔG‡SNAr) is systematically underestimated. chemrxiv.orgnih.gov Taking the calculated LUMO/LUMO+1 energy gap into account can improve the accuracy of these predictions. chemrxiv.org
In some systems, such as 2-MeSO2-4-chloropyrimidine, standard LUMO analysis may fail to predict the observed high C-2 selectivity. In these cases, intermolecular interactions, such as hydrogen bonding between the substrate and the nucleophile, can play a crucial role in directing the regioselectivity. wuxiapptec.comwuxiapptec.com Quantum mechanical calculations can model these interactions and provide a more accurate prediction of the reaction outcome. wuxiapptec.com For instance, the formation of a hydrogen bond between the acidic proton of the MeSO2 group and the incoming nucleophile can stabilize the transition state for C-2 attack, making it the favored pathway. wuxiapptec.com
Interactive Data Table: Computational Probes into SNAr Selectivity
| Compound | Method | Key Finding | Reference |
| 2,4-Dichloropyridine | FMO Analysis | Attack at C4 involves the LUMO; attack at C2 involves the LUMO+1. | nih.gov |
| 2,4-Dichloropyrimidines | QM Analysis | Electron-donating groups at C-6 shift LUMO density, favoring C-2 substitution. | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | QM Analysis | Hydrogen bonding with the nucleophile directs C-2 selectivity. | wuxiapptec.comwuxiapptec.com |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed Arylation and Alkylation (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon bonds. In the context of 2,4-dichloropyridine and its derivatives, these reactions allow for the selective functionalization at either the C2 or C4 position.
The Suzuki-Miyaura coupling is a widely used method for the arylation of 2,4-dichloropyrimidines. mdpi.com The reaction of 2,4-dichloropyrimidines with aryl or heteroaryl boronic acids, often under microwave irradiation, can efficiently produce C4-substituted pyrimidines in good to excellent yields. mdpi.com The choice of solvent, base, and palladium catalyst system is crucial for achieving high selectivity and yield. mdpi.com
The Negishi coupling , which utilizes organozinc reagents, is another versatile tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp3, sp2, and sp hybridized carbon atoms and its tolerance for a wide range of functional groups. wikipedia.org Palladium catalysts are generally preferred for their higher chemical yields and functional group tolerance, although nickel catalysts can also be employed. wikipedia.org
Site-Selectivity Control and Ligand Effects
The site-selectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is a significant challenge. Conventionally, the halide adjacent to the nitrogen atom (C2 position) is more reactive. nih.gov However, recent studies have demonstrated that this selectivity can be reversed through careful control of reaction conditions, particularly the choice of ligand. nih.govmdpi.com
The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr and SIPr, has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov For instance, a Pd(PEPPSI)(IPr) catalyst system can achieve C4-selectivity ranging from 2.5:1 to 10.4:1, depending on the solvent and base used. nih.gov This ligand-controlled approach allows for the installation of aryl, heteroaryl, and alkyl groups at the C4 position while retaining the chloride at the C2 position for subsequent functionalization, such as through an SNAr reaction. nih.gov
Interestingly, high C4-selectivity can also be achieved under ligand-free conditions, such as the "Jeffery" conditions, which can enhance the C4-selectivity of Suzuki coupling by an order of magnitude (>99:1). nih.gov These conditions are thought to involve palladium nanoparticles. While highly selective, these ligand-free conditions are currently less general than the ligand-controlled systems. nih.gov
The nature of the palladium catalyst itself can also influence site-selectivity. Studies on 2,4-dibromopyridine have shown that mononuclear palladium species, formed with a sufficient amount of phosphine ligand (e.g., Pd(OAc)2/≥3PPh3), favor the typical C2-selectivity. nih.govacs.org In contrast, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, which can form with a lower ligand-to-palladium ratio (e.g., Pd(OAc)2/≤2PPh3), can switch the selectivity to the atypical C4 position. nih.govacs.org The presence of stabilizing salts, such as quaternary ammonium salts, can be critical in modulating the activity and selectivity of these nanoparticle catalysts. acs.org
Interactive Data Table: Ligand Effects on Site-Selectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyridines
| Catalyst System | Selectivity | Key Feature | Reference |
| Pd/IPr (NHC ligand) | C4-selective (~10:1) | Sterically hindered ligand controls selectivity. | nih.gov |
| Ligand-free "Jeffery" conditions | Highly C4-selective (>99:1) | Likely involves palladium nanoparticles. | nih.gov |
| Pd(OAc)2/≥3PPh3 | C2-selective | Forms mononuclear Pd species. | nih.govacs.org |
| Pd(OAc)2/≤2PPh3 | C4-selective | Forms multinuclear Pd species (clusters/nanoparticles). | nih.govacs.org |
Mechanistic Aspects of Oxidative Addition and Reductive Elimination in 2,4-Dichloropyridine Substrates
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwhiterose.ac.uk
Oxidative addition is often the rate-determining step and involves the insertion of the Pd(0) catalyst into the carbon-halogen bond to form a Pd(II) intermediate. nih.govthermofishersci.in The selectivity of this step is typically governed by the electrophilicity of the carbon atom, with the most electrophilic site being the preferred point of attack. nih.gov This trend often mirrors the selectivity observed in SNAr reactions. nih.gov The choice of ligand can significantly influence the rate of oxidative addition; strong σ-donating ligands, such as trialkylphosphines, increase the electron density on the palladium center, thereby accelerating this step. thermofishersci.in
Transmetalation involves the transfer of the organic group from the organometallic reagent (e.g., organoboron or organozinc) to the palladium center, displacing the halide. nih.gov
Reductive elimination is the final step, where the two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond. nih.govwhiterose.ac.uk The use of bulky ligands can accelerate reductive elimination by destabilizing the diorganopalladium intermediate. thermofishersci.in
Quantitative structure-reactivity models have been developed to predict the rate of oxidative addition of (hetero)aryl (pseudo)halides to Pd(0) complexes. nih.gov These models can be valuable tools for guiding synthesis design and for formulating and testing mechanistic hypotheses. nih.gov
C-H Functionalization of Pyridine N-oxides and Related Systems
Direct C-H functionalization represents a highly efficient and atom-economical approach to the synthesis of functionalized heterocycles. In the context of pyridine N-oxides, significant progress has been made in developing methods for the direct introduction of various functional groups at the C2 position.
Palladium-catalyzed C-H alkenylation of pyridine N-oxides can be achieved with excellent regio-, stereo-, and chemoselectivity, providing ortho-alkenylated products in good to excellent yields. acs.org Similarly, direct C-H arylation of pyridine N-oxides with unactivated arenes can be accomplished using a palladium catalyst and a silver oxidant, affording ortho-arylated products with high site-selectivity. acs.org
Mechanistic studies on the direct arylation of pyridine N-oxide catalyzed by Pd(OAc)2 and PtBu3 suggest a cooperative catalytic system involving two distinct palladium centers. nih.govberkeley.eduresearchgate.net It is proposed that a cyclometalated palladium acetate complex, formed from the decomposition of the initial arylpalladium acetate complex, reacts with the pyridine N-oxide to cleave the C-H bond. nih.govberkeley.eduresearchgate.net The resulting heteroarylpalladium species then transfers the heteroaryl group to the arylpalladium complex, from which the final product is formed via reductive elimination. nih.govberkeley.eduresearchgate.net
Photoredox catalysis offers another powerful strategy for the C-H functionalization of pyridine N-oxides. A method has been developed for the direct C2 alkylation of pyridine N-oxides using an acridinium photoredox catalyst. acs.org This approach utilizes pyridine N-oxides as precursors for oxygen-centered radicals that can act as hydrogen atom transfer (HAT) agents, enabling the alkylation of unactivated C(sp3)-H bonds. acs.orgnih.gov
Furthermore, pyridine N-oxides themselves can serve as HAT reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes. semanticscholar.orgrsc.org The formation of an electron-donor-acceptor (EDA) complex between the heterocyclic substrate and the N-oxide obviates the need for an external photocatalyst. semanticscholar.orgrsc.org This method allows for the use of a broad range of radical precursors, including alkanes, alkenes, amides, and ethers, for the efficient alkylation of azines. semanticscholar.orgrsc.org
Interactive Data Table: C-H Functionalization of Pyridine N-oxides
| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Feature | Reference |
| Alkenylation | Pd(OAc)2 | C2 | High regio-, stereo-, and chemoselectivity. | acs.org |
| Arylation | Pd(OAc)2 / Ag oxidant | C2 | Direct coupling with unactivated arenes. | acs.org |
| Alkylation | Acridinium photoredox catalyst | C2 | Utilizes pyridine N-oxides as HAT precursors. | acs.orgnih.gov |
| Alkylation of heteroarenes | Pyridine N-oxide (as HAT reagent) | - | Photocatalyst-free Minisci-type reaction. | semanticscholar.orgrsc.org |
Directed C-H Activation Strategies
The N-oxide group in this compound can function as an effective directing group in transition metal-catalyzed C-H activation reactions. This strategy provides a powerful method for the regioselective functionalization of the pyridine ring, typically at the C2 and C6 positions. Palladium-catalyzed reactions are particularly well-documented in this context. nih.govu-tokyo.ac.jpnih.gov
The general mechanism involves the coordination of the palladium catalyst to the N-oxide oxygen atom. This brings the metal center into proximity with the C-H bonds at the C2 and C6 positions, facilitating an intramolecular C-H activation step to form a palladacycle intermediate. nih.govbeilstein-journals.org This cyclometalation is often the rate-limiting step of the catalytic cycle. nih.gov Once formed, this palladacycle can undergo various transformations, such as oxidation followed by reductive elimination, to introduce new functional groups.
Mechanistic studies on related pyridine-directed C-H functionalization reactions have provided significant insights. nih.govberkeley.edu For instance, in palladium-catalyzed acetoxylation and chlorination, the reaction proceeds through a turnover-limiting cyclopalladation. nih.gov The specific nature of the palladium precursor (e.g., Pd(OAc)₂ vs. PdCl₂) and additives can, however, alter the intimate mechanism of the C-H activation step. nih.gov Investigations into the direct arylation of pyridine N-oxide have revealed complex mechanisms, sometimes involving cooperative catalysis between two distinct palladium centers, where C-H activation occurs at one metal center before the functionalization step proceeds via a second metal center. berkeley.edu
Table 1: Key Features of Directed C-H Activation of Pyridine N-Oxides
| Feature | Description |
|---|---|
| Directing Group | The N-oxide functionality directs the metal catalyst to the ortho C-H bonds (C2/C6). |
| Catalyst | Palladium complexes, such as Pd(OAc)₂, are commonly used. beilstein-journals.org |
| Key Intermediate | A cyclometalated palladium complex (palladacycle) is formed. nih.govbeilstein-journals.org |
| Rate-Limiting Step | C-H activation/cyclopalladation is typically the slowest step in the catalytic cycle. nih.gov |
| Transformations | This strategy enables arylation, alkenylation, acetoxylation, and halogenation at the C2 position. |
Photoinduced Hydrogen-Atom-Transfer (HAT) Catalysis
Pyridine N-oxides, including chlorinated derivatives, have emerged as effective catalysts in photoinduced hydrogen-atom-transfer (HAT) reactions. chemrxiv.orgnih.gov This methodology allows for the functionalization of strong, unactivated C(sp³)–H bonds under mild conditions. chemrxiv.orgmdpi.com
The catalytic cycle is typically initiated by the single-electron oxidation of the pyridine N-oxide by an excited photoredox catalyst. chemrxiv.org This generates a highly electrophilic N-oxide cation radical. This radical species is a potent hydrogen atom abstractor, capable of cleaving strong C-H bonds (with bond dissociation energies often exceeding 100 kcal/mol) from a substrate to form an alkyl radical. chemrxiv.org
Research on 2,6-dichloropyridine (B45657) N-oxide has shown it to be a highly selective HAT catalyst for tertiary C-H bonds. chemrxiv.org The resulting alkyl radical can then participate in various bond-forming reactions, such as addition to electron-deficient alkenes, to yield the functionalized product. chemrxiv.org The protonated N-oxide is regenerated in the process, and the photocatalyst is returned to its ground state by a subsequent single-electron transfer event, completing the dual-catalytic cycle. chemrxiv.org The substitution pattern on the pyridine N-oxide ring significantly influences the catalyst's activity and selectivity. chemrxiv.org
Table 2: Proposed Mechanism for Photoinduced HAT Catalysis
| Step | Process | Intermediate Species |
|---|---|---|
| 1. Photoexcitation | A photoredox catalyst (PC) is excited by visible light. | PC* |
| 2. Oxidation of HAT Catalyst | The excited photocatalyst oxidizes the pyridine N-oxide. | N-oxide cation radical |
| 3. Hydrogen Abstraction | The N-oxide cation radical abstracts a hydrogen atom from a C(sp³)–H bond. | Alkyl radical (R•) and protonated N-oxide |
| 4. Radical Addition | The alkyl radical adds to a trap (e.g., an activated alkene). | Functionalized radical intermediate |
| 5. Regeneration | The intermediate is reduced by the reduced photocatalyst, yielding the final product and regenerating the ground-state photocatalyst. | Final product, PC |
Other Significant Transformations
Cycloaddition Reactions Involving the N-O Dipole
The N-oxide functional group is a 1,3-dipole, structurally analogous to nitrones, and can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgchesci.com This reaction provides a direct route to five-membered heterocyclic rings. wikipedia.orgslideshare.net In this transformation, the four π-electrons of the N-O dipole react with the two π-electrons of the dipolarophile in a concerted, pericyclic fashion to form a new ring. chesci.com
While the 1,3-dipolar cycloaddition is a well-established reaction for many dipoles like nitrile oxides, azides, and nitrones, nih.govyoutube.com specific examples involving this compound as the 1,3-dipole are not extensively documented in the reviewed literature. However, the fundamental reactivity is expected. The reaction would involve the oxygen and the C2-carbon of the pyridine ring adding across the π-system of a dipolarophile. The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is dominant. slideshare.net The electronic nature of both the pyridine N-oxide and the dipolarophile would dictate the outcome.
Halogen-Metal Exchange and Subsequent Derivatization
Halogen-metal exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents, which can then be derivatized by reacting with various electrophiles. wikipedia.orgnih.gov For this compound, this reaction offers a pathway to selectively functionalize the C2 or C4 position. The exchange is typically performed at low temperatures using organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org
The regioselectivity of the exchange is a critical consideration. The relative rate of exchange generally follows the trend I > Br > Cl, making chloroarenes the least reactive. wikipedia.org In molecules with multiple halogen atoms, the selectivity is determined by factors such as the stability of the resulting organometallic intermediate and the directing effects of other functional groups. For dichloropyridines, metalation often occurs regioselectively at the position that is most activated. znaturforsch.com In the case of 2,4-dihaloquinolines, a related heterocyclic system, lithium-halogen exchange has been shown to proceed regioselectively at the C4 position. researchgate.net For this compound, the C2 position is electronically activated by both the N-oxide and the adjacent chlorine, while the C4 position is also activated. The precise outcome of the halogen-metal exchange would depend on the specific reaction conditions and the reagent used.
Once the lithiated intermediate is formed, it serves as a potent nucleophile and can be trapped with a wide range of electrophiles, as illustrated in the table below.
Table 3: Potential Derivatizations via Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Carbonyl Compounds | Aldehydes, Ketones | Secondary/Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Alkyl Halides | CH₃I | Alkyl Group (e.g., -CH₃) |
| Borates | Triisopropyl borate | Boronic Ester/Acid |
Theoretical and Computational Studies on 2,4 Dichloropyridine 1 Oxide
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in 2,4-Dichloropyridine (B17371) 1-oxide are fundamental to its chemical character. The presence of two electron-withdrawing chlorine atoms and the polar N-oxide group creates a unique electronic environment within the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
For pyridine N-oxide derivatives, the N-oxide group and substituents significantly influence the FMOs. While specific DFT calculations for 2,4-Dichloropyridine 1-oxide are not extensively documented in publicly available literature, general principles and data from analogous structures provide valuable insights. For instance, DFT calculations (e.g., B3LYP/6-311+G**) are commonly used to model FMOs and predict reactivity in related compounds like 3,5-Dichloropyridine 1-oxide. In such systems, the HOMO-LUMO gap is a critical parameter correlated with redox potentials.
In the case of this compound, the electron-withdrawing chlorine atoms and the N-oxide functionality are expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack. The distribution of the LUMO is particularly important for predicting regioselectivity, with larger orbital lobes indicating more electrophilic sites. wuxiapptec.com For dichloropyrimidines, which are structurally related, the LUMO is often primarily distributed at the C4 position, accounting for the observed C4 selectivity in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com The introduction of the N-oxide group in 2,4-dichloropyridine would further enhance the electrophilicity of the C2 (ortho) and C4 (para) positions.
Table 1: Representative DFT-Calculated Frontier Orbital Energies of an Analogous Heterocycle (Note: This data is for a related class of compounds to illustrate typical values; specific values for this compound may vary.)
| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Dichloro-heterocycle | -5.28 | -1.27 | 4.01 |
The N-oxide bond in heteroaromatic N-oxides is inherently polar, creating a significant dipole moment and influencing the charge distribution across the aromatic ring. The oxygen atom bears a partial negative charge, while the nitrogen atom and the ortho/para ring carbons bear partial positive charges. This charge distribution is further modulated by the two chlorine substituents in this compound.
Computational methods, such as those that generate molecular electrostatic potential (MEP) maps, can visualize the charge distribution. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the area around the N-oxide oxygen would be expected to be strongly negative, while the ring itself, particularly at positions C2 and C4, would exhibit a positive potential, indicating electrophilic sites.
Conformational Analysis and Molecular Dynamics Simulations
As a substituted pyridine, this compound has a planar and rigid aromatic core. Therefore, it does not exhibit the complex conformational isomerism seen in flexible aliphatic molecules. Conformational analysis for this molecule primarily involves determining the precise bond lengths, bond angles, and the planarity of the ring system. These geometric parameters are typically optimized as a first step in any high-level quantum chemical calculation using methods like Density Functional Theory (DFT).
Molecular dynamics (MD) simulations, which model the movement of atoms over time, are not commonly reported for small, rigid molecules like this compound in isolation. Such simulations are more frequently employed to study the behavior of these molecules in a condensed phase, such as in solution or interacting with a biological macromolecule or a material surface, to understand solvation effects, diffusion, and binding dynamics.
Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states, providing a detailed, step-by-step understanding of the transformation.
For this compound, computational studies can clarify its role as an oxidant or as a substrate in reactions like nucleophilic substitution and cross-coupling. For example, in oxidation reactions where it acts as an oxygen atom donor, DFT can model the oxygen transfer step, often mediated by a transition metal catalyst. researchgate.net
A key aspect of mechanistic studies is the characterization of transition states (TS)—the highest energy point along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.
In reactions involving dichloropyridine derivatives, such as palladium-catalyzed cross-couplings, DFT calculations can determine the structures and energies of key transition states, such as those for oxidative addition. For the parent 2,4-dichloropyridine, studies have shown that different ligands on the palladium catalyst can dramatically alter the relative energy barriers for reaction at C2 versus C4, thereby controlling the regioselectivity. nih.gov Similar principles apply to the N-oxide derivative, where the electronic influence of the N-O group would be incorporated into the transition state models. DFT calculations on related systems have shown that activation energies for key steps can be precisely calculated, offering insights into the rate-determining step of a catalytic cycle. researchgate.net
A central challenge in the functionalization of this compound is controlling the regioselectivity—that is, selectively reacting at either the C2 or C4 position. Both positions are activated towards nucleophilic attack by the N-oxide group, and both bear a leaving group (chlorine).
Computational models can predict the more favorable reaction site by comparing the activation energies for the pathways leading to the different products. wuxiapptec.comnih.gov
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, selectivity is often governed by the stability of the Meisenheimer intermediate or the distribution of the LUMO on the substrate. Calculations can compare the energies of the intermediates formed by nucleophilic attack at C2 versus C4. For the parent 2,4-dichloropyridine, SNAr with nucleophiles like amines often occurs selectively at the 4-position. nih.gov
Cross-Coupling Reactions: In metal-catalyzed cross-coupling, the outcome is more complex, involving factors like the steric and electronic properties of the catalyst's ligands. For 2,4-dichloropyridines, C2-selectivity is common, but highly sterically hindered ligands have been shown to favor C4-selectivity. nih.gov Computational studies can model the oxidative addition step for each position to predict the selectivity under different catalytic systems.
These predictive capabilities allow for the rational design of reaction conditions to favor the formation of a desired regioisomer, making computational chemistry an indispensable tool in synthetic planning.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloropyridine |
| 2,6-dichloropyridine (B45657) 1-oxide |
| 3,5-Dichloropyridine 1-oxide |
| 2,4-dichloropyrimidine |
| Palladium |
Computational Design and Prediction of Novel Derivatives
The computational design and prediction of novel derivatives of this compound represent a modern, efficient approach in chemical and pharmaceutical research. By leveraging in silico methods, researchers can design and screen virtual libraries of compounds, prioritizing the synthesis of molecules with the highest probability of possessing desired biological activities and favorable pharmacokinetic profiles. nih.gov This rational design process significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. abap.co.in
Computational strategies for designing novel derivatives of this compound primarily involve techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions. These methods allow for the systematic exploration of how different substituents on the pyridine ring affect the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, a QSAR model could be developed by synthesizing a training set of derivatives with varied substituents at available positions (e.g., positions 3, 5, or 6) and measuring their biological activity against a specific target.
The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative. Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to build a predictive model. nih.gov For instance, a 3D-QSAR study, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could generate 3D contour maps that highlight regions around the this compound core where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to enhance or diminish activity. nih.gov Such models, once validated, can predict the activity of unsynthesized derivatives, guiding the design of more potent compounds. gu.se
Table 1: Representative Statistical Data for a Hypothetical 3D-QSAR Model of this compound Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | F-statistic | Optimal No. of Components |
| CoMFA | 0.68 | 0.97 | 0.25 | 150.4 | 5 |
| CoMSIA | 0.74 | 0.96 | 0.22 | 165.2 | 6 |
This table is illustrative and based on typical values reported in QSAR studies for similar heterocyclic compounds. nih.gov
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of designing this compound derivatives, docking simulations can be used to predict how these novel compounds would bind to the active site of a target protein (e.g., an enzyme or receptor).
The process involves generating a 3D model of the target protein and then "docking" virtual derivatives of this compound into its binding pocket. The simulations calculate a binding score, often expressed in kcal/mol, which estimates the binding affinity. abap.co.in Lower binding energy scores typically indicate a more stable and potent interaction. These studies also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov This information is invaluable for designing derivatives with improved binding and selectivity.
Table 2: Illustrative Molecular Docking Results for Designed this compound Derivatives against a Hypothetical Protein Target
| Derivative ID | Substituent at C-5 | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | -H | -6.5 | Tyr22, Phe89 |
| DERIV-01 | -NO₂ | -7.8 | Tyr22, Phe89, Arg120 (H-bond) |
| DERIV-02 | -NH₂ | -7.2 | Tyr22, Asp90 (H-bond) |
| DERIV-03 | -OCH₃ | -6.9 | Phe89, Val115 |
| DERIV-04 | -CF₃ | -8.1 | Tyr22, Phe89, Leu121 |
This is a representative table. The binding affinity and interacting residues are hypothetical and serve to illustrate the data generated from molecular docking studies. abap.co.inresearchgate.net
In Silico ADMET Prediction
Beyond efficacy, the potential of a molecule as a therapeutic agent depends on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties for designed derivatives before they are synthesized. japsonline.com For novel this compound derivatives, these predictions can flag potential liabilities, such as poor oral bioavailability, high toxicity, or rapid metabolism. abap.co.inrsc.org
Commonly predicted parameters include compliance with Lipinski's "Rule of Five" (a guideline for drug-likeness), aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and various toxicity risks (e.g., mutagenicity, carcinogenicity). abap.co.injapsonline.com By filtering virtual compounds based on these predictions, researchers can focus on candidates with a higher likelihood of success in later preclinical and clinical stages.
Table 3: Sample In Silico ADMET Profile for a Hypothetical this compound Derivative
| Property | Predicted Value | Assessment |
| Molecular Weight | < 500 g/mol | Pass |
| LogP | < 5 | Pass |
| H-bond Donors | < 5 | Pass |
| H-bond Acceptors | < 10 | Pass |
| Lipinski's Rule of Five | 0 Violations | Drug-like |
| Aqueous Solubility | Moderate | Acceptable |
| CYP2D6 Inhibition | Low Risk | Favorable |
| Mutagenicity (Ames Test) | Low Risk | Favorable |
| Carcinogenicity | No Alert | Favorable |
This table represents a typical output from ADMET prediction software and is for illustrative purposes. abap.co.injapsonline.com
By integrating these computational approaches, the design of novel this compound derivatives can be pursued in a highly strategic and informed manner. These methods provide deep insights into structure-activity and structure-property relationships, ultimately guiding the synthesis of new chemical entities with optimized biological activity and drug-like characteristics.
Applications of 2,4 Dichloropyridine 1 Oxide As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
2,4-Dichloropyridine (B17371) 1-oxide serves as a foundational building block for creating substituted pyridine (B92270) scaffolds, which are central cores in many biologically active compounds. The N-oxide group modulates the reactivity of the pyridine ring, and the two chloro-substituents act as leaving groups for nucleophilic substitution reactions.
A notable application is in the synthesis of complex inhibitor compounds. google.com In one documented pathway, 2,4-Dichloropyridine 1-oxide is treated with a lithiated precursor in a nucleophilic substitution reaction to generate a highly functionalized pyridine derivative. This transformation highlights the compound's role in assembling intricate molecular architectures from simpler starting materials. google.com
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | Lithiated phenyl-piperazine precursor | Tetrahydrofuran (THF) | 0 °C for 15 minutes | Substituted 4-chloropyridine (B1293800) 1-oxide derivative | google.com |
Intermediate in the Construction of Complex Organic Molecules
As an intermediate, this compound provides a robust platform for introducing further molecular complexity. After an initial substitution reaction, the remaining chlorine atom and the N-oxide group are available for subsequent transformations, allowing for a stepwise construction of target molecules.
The synthesis of polyfunctionalized pyridines from this compound relies on the directing effects of the N-oxide and the inherent reactivity differences of the C2 and C4 positions. Research on a closely related substrate, 2,4-dichloro-5-phenylpyridine 1-oxide, demonstrates its conversion into a polyfunctionalized pyridine derivative. clockss.org In this synthesis, the starting material is treated with sodium methoxide (B1231860) to replace both chlorine atoms, yielding 2,4-dimethoxy-5-phenylpyridine 1-oxide. clockss.org This reaction illustrates how the dichlorinated N-oxide core can be readily converted into a more complex, polysubstituted pyridine system. clockss.org
| Starting Material | Reagent | Resulting Product | Reference |
|---|---|---|---|
| 2,4-dichloro-5-phenylpyridine 1-oxide | Sodium methoxide (NaOMe) | 2,4-dimethoxy-5-phenylpyridine 1-oxide | clockss.org |
The differential reactivity of the two chlorine atoms in this compound theoretically allows for its use in sequential reaction methodologies, where each position is functionalized in a distinct step. Generally, the C4 position in such systems is more susceptible to nucleophilic attack than the C2 position. This would permit a selective substitution at C4, followed by a different chemical transformation (e.g., cross-coupling or a second, distinct nucleophilic substitution) at the C2 position. However, specific examples detailing the stepwise, differentiated functionalization of this compound are not widely documented in the surveyed scientific literature.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation, often leading to complex structures from simple precursors. While the structure of this compound, with its multiple reaction sites, makes it a potential candidate for such processes, its application as a substrate in published cascade or multicomponent reaction methodologies is not currently established in the reviewed literature.
Emerging Applications in Material Science Precursor Chemistry (focused on synthetic routes, not material properties)
Pyridine-based compounds are often investigated as precursors for functional materials, including ligands for metal-organic frameworks, components of organic light-emitting diodes (OLEDs), and polymers. The synthetic versatility of this compound could potentially be leveraged to create novel monomers or precursors for advanced materials. At present, however, specific synthetic routes starting from this compound for the express purpose of creating material science precursors are not a focus of the available research literature.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in 2,4 Dichloropyridine 1 Oxide Research
High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 2,4-Dichloropyridine (B17371) 1-oxide. It provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule, its reaction intermediates, and final products. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. nih.gov
In mechanistic studies, such as direct arylations of pyridine (B92270) N-oxides, HRMS can identify key intermediates and products, helping to piece together complex reaction pathways. acs.orgnih.gov For instance, by analyzing the reaction mixture at various time points, it is possible to detect transient species, providing evidence for proposed mechanisms. The exact mass measurement helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which is critical for unambiguous product identification.
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns. nih.gov By analyzing these patterns, researchers can deduce the connectivity of atoms within a molecule, confirming the structure of reaction products or identifying the site of modification on the pyridine N-oxide ring.
Table 1: Theoretical Exact Masses of 2,4-Dichloropyridine 1-oxide and Potential Reaction Products
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ |
| This compound | C₅H₄Cl₂NO⁺ | 163.9664 |
| 2-Chloro-4-hydroxypyridine 1-oxide | C₅H₅ClNO₂⁺ | 146.0003 |
| 4-Chloro-2-hydroxypyridine 1-oxide | C₅H₅ClNO₂⁺ | 146.0003 |
| 2,4-Dimethoxypyridine 1-oxide | C₇H₁₀NO₃⁺ | 156.0655 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D techniques are often necessary for complete and unambiguous structural assignment, especially for complex derivatives. The introduction of the N-oxide functionality causes a downfield shift in the NMR signals of neighboring protons and carbons compared to the parent pyridine. acs.org
Two-dimensional (2D) NMR experiments are vital for establishing the connectivity within a molecule. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a correlation between the protons at the C-3, C-5, and C-6 positions, confirming their adjacent relationships on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of the carbon atom corresponding to each proton signal. For example, the proton signal for H-5 would show a cross-peak with the signal for C-5.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H-3 | H-5 | C-3 | C-2, C-4, C-5 |
| H-5 | H-3, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5 |
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes and conformational changes in molecules. vnu.edu.vn By recording NMR spectra at different temperatures, researchers can observe changes in signal shape, such as the broadening or sharpening of peaks, or the coalescence of two distinct signals into one. researchgate.net This information can provide valuable data on the energy barriers of processes like restricted bond rotation, ring-flipping, or intermolecular exchange. For derivatives of this compound with bulky substituents, VT-NMR could be used to study the rotational barriers around single bonds, providing insight into the molecule's conformational dynamics.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. rsc.org This technique yields accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen or halogen bonding, in the solid state. rsc.org
For pyridine N-oxides, X-ray crystallography can confirm the planar structure of the pyridine ring and the geometry of the N-oxide group. Structural studies of related halogenated pyridine N-oxide complexes have revealed details about their halogen-bonding interactions. rsc.orgresearchgate.net For this compound, a crystal structure would definitively confirm the positions of the chlorine atoms and the N-oxide oxygen, and reveal how the molecules pack in the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential for forming cocrystals or complexes. acs.org
Table 3: Representative Crystallographic Data for a Related Pyridine N-Oxide Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.1093 |
| b (Å) | 7.7016 |
| c (Å) | 20.6915 |
| β (°) | 105.515 |
| Volume (ų) | 2933.9 |
| Data is illustrative and based on a known bis(pyridine)silver(I) perchlorate hemipyridine solvate structure. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule and to monitor the progress of a reaction. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
For this compound, the key vibrational modes include:
N-O Stretch: The N-oxide group typically shows a strong, characteristic stretching vibration. In IR spectroscopy, the N⁺–O⁻ bond often exhibits a prominent vibration band around 930 cm⁻¹. acs.org
C-Cl Stretch: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region of the spectrum.
Aromatic C-H and C=C/C=N Stretches: The pyridine ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. researchgate.net
By monitoring the appearance or disappearance of key bands, such as the N-O stretch or the C-Cl stretch, researchers can track the conversion of reactants to products in real-time.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic Ring | C=C, C=N Stretching | 1400 - 1600 |
| N-O | Stretching | ~930 |
| C-Cl | Stretching | 700 - 850 |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis
Chromatography is essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of this compound and its non-volatile derivatives. helixchrom.com Using a suitable stationary phase (e.g., C18) and mobile phase, components are separated based on their polarity. A detector, such as a UV-Vis detector, quantifies the amount of each component as it elutes from the column. This allows for the determination of the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks. agilent.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile compounds. who.int The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. cdc.gov As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries. This technique is highly effective for analyzing reaction mixtures to identify starting materials, products, and byproducts, as well as for determining the purity of volatile samples. researchgate.net
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of pyridine (B92270) N-oxides often involves strong oxidants and chlorinated solvents, posing environmental and safety concerns. A significant future direction is the development of "green" synthetic protocols that minimize waste and utilize less hazardous materials. Research efforts are increasingly focused on replacing conventional methods, such as oxidation with per-acids or hydrogen peroxide in acetic acid, with more sustainable alternatives.
Key areas of development include:
Catalytic, Solvent-Free Reactions: Inspired by advances in green chemistry, researchers are exploring solvent- and halide-free approaches. For example, the C-H functionalization of pyridine N-oxides with dialkylcyanamides has been achieved without solvents, representing a highly atom-economical process. rsc.orgrsc.org
Aqueous-Based Oxidation: The use of water as a reaction medium is a cornerstone of green chemistry. Methodologies employing catalysts like sodium tungstate (B81510) (Na₂WO₄·2H₂O) with 30% hydrogen peroxide in aqueous media present a safer and more environmentally friendly alternative to per-acids. ccspublishing.org.cn
Alternative Oxidants: While m-chloroperoxybenzoic acid (m-CPBA) is effective, its use generates stoichiometric byproduct waste. google.com Future work will likely focus on catalytic systems that use cleaner terminal oxidants like H₂O₂ or even O₂. ccspublishing.org.cnacs.org
The overarching goal is to design synthetic pathways that are not only efficient and high-yielding but also align with the principles of green chemistry, reducing the environmental footprint of processes involving 2,4-dichloropyridine (B17371) 1-oxide.
Exploration of Novel Catalytic Systems for 2,4-Dichloropyridine 1-oxide Transformations
While this compound is typically used as a substrate, its derivatives are emerging as potential catalysts. Furthermore, new catalytic systems are being developed to functionalize the this compound core in innovative ways. This dual focus promises to unlock new synthetic possibilities.
Emerging research avenues include:
Photocatalysis: Pyridine N-oxide derivatives have been shown to function as effective photoinduced hydrogen atom transfer (HAT) catalysts. chemrxiv.org Upon photoexcitation, they can generate a highly electrophilic N-oxide cation radical capable of abstracting hydrogen atoms from C(sp³)-H bonds, enabling site-selective functionalization. chemrxiv.org Exploring the HAT catalytic potential of modified 2,4-dichloropyridine 1-oxides is a promising frontier.
Metal Oxide Catalysis: Heterogeneous catalysis using metal oxides offers advantages in catalyst recovery and reuse. rsc.org Systems like ZnO/ZnMn₂O₄ have demonstrated high efficiency in activating peroxymonosulfate (B1194676) for the degradation of related compounds like 2,4-dichlorophenol, suggesting their potential applicability for selective oxidation or degradation reactions involving this compound. nih.gov
Transition-Metal Catalysis: Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions offer new routes to highly functionalized pyridine derivatives. nih.gov Future work will likely focus on developing selective catalytic methods to functionalize the C-Cl bonds of this compound, leveraging the directing effects of the N-oxide group.
| Catalyst System | Transformation Type | Potential Application for this compound | Reference |
| Pyridine N-oxide Derivatives | Photoinduced Hydrogen Atom Transfer (HAT) | Use as a catalyst for site-selective C-H functionalization of other molecules. | chemrxiv.org |
| ZnO/ZnMn₂O₄ | Peroxymonosulfate Activation | Advanced oxidation processes or selective functionalization. | nih.gov |
| Palladium Complexes | Cross-Coupling/Cyclization | Selective C-C and C-N bond formation at the 2- and 4-positions. | nih.gov |
Integration of this compound Chemistry with Flow Chemistry and Automation
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. The integration of this compound chemistry into automated flow systems is a critical step toward more efficient and reproducible manufacturing. vcu.edusoci.org
Key benefits and future directions include:
Enhanced Safety and Efficiency: Reactions involving hazardous reagents or unstable intermediates can be performed more safely in the small, controlled environment of a flow reactor. researchgate.net For instance, the generation of N-fluoro reagents from pyridine precursors using elemental F₂ gas has been successfully demonstrated in a continuous flow format. researchgate.net This approach could be adapted for transformations of this compound.
Process Optimization: Automated flow systems allow for rapid screening of reaction conditions (temperature, pressure, stoichiometry) using statistical optimization tools like Design of Experiments (DoE), significantly accelerating the development of robust synthetic protocols. soci.orgatomfair.com
Telescoped Reactions: Flow chemistry enables the "telescoping" of multi-step sequences into a single, continuous operation without the need to isolate intermediates. researchgate.net This can dramatically reduce production time and waste, as demonstrated in the synthesis of various heterocyclic compounds. vcu.edumdpi.com The conversion of multi-step batch syntheses of pyridine derivatives into single continuous-flow processes has been shown to increase yield from 58% to 92% and reduce projected production costs by 75%. vcu.edu
Future research will focus on developing dedicated flow reactor setups for the synthesis of this compound and its subsequent functionalization, paving the way for on-demand, automated production.
Uncovering New Reactivity Modes and Synthetic Utilities
Beyond its established role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, researchers are beginning to uncover novel reactivity modes for the pyridine N-oxide scaffold. These discoveries promise to expand the synthetic toolkit and provide access to previously unattainable molecular architectures.
Promising areas of exploration include:
Single-Atom Skeletal Editing: A groundbreaking transformation allows for the direct conversion of pyridine N-oxides into benzene (B151609) derivatives through an N-to-C atom swap. chemrxiv.org This "point mutation" is achieved using a sulfoxide-derived anion as the carbon source. Applying this methodology to this compound could provide a novel route to substituted chlorobenzene (B131634) derivatives, preserving the halogen handles for further functionalization. chemrxiv.org
Controlling Regioselectivity: The reactivity of the chlorine atoms at the C2 and C4 positions is often a challenge. While the C4 position is generally more reactive towards SNAr, this selectivity depends heavily on the nucleophile and reaction conditions. guidechem.comnih.gov Future work will focus on developing more precise methods to control this regioselectivity, potentially through catalyst design or by leveraging the electronic influence of the N-oxide group to favor substitution at the less reactive C2 position when desired.
Radical Reactions: The N-oxide moiety can influence the electronic properties of the pyridine ring, opening avenues for radical-based functionalizations that are not feasible with the parent pyridine. Exploration of these pathways could lead to new methods for alkylation, arylation, and other C-C bond-forming reactions.
| Reactivity Mode | Description | Potential Utility | Reference |
| N-to-C Atom Swap | Replacement of the N-oxide moiety with a carbon atom from a sulfoxide-derived anion. | Synthesis of functionalized chlorobenzene derivatives from a pyridine precursor. | chemrxiv.org |
| Regioselective SNAr | Controlled substitution at either the C2 or C4 position by tuning reagents and conditions. | Modular synthesis of di-substituted pyridine scaffolds with precise control over isomerism. | guidechem.comnih.gov |
| Radical C-H Functionalization | Using the N-oxide to direct radical addition to specific positions on the pyridine ring. | Direct installation of complex fragments without pre-functionalization. | youtube.com |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery. Theoretical calculations can offer deep insights into reaction mechanisms, predict reactivity and selectivity, and guide the rational design of new experiments, thereby reducing trial-and-error in the laboratory.
Future research will increasingly rely on this synergy:
Predicting Reactivity and Selectivity: Computational models, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, can be used to understand the factors governing the regioselectivity of SNAr reactions on the 2,4-dichloropyridine scaffold. researchgate.netresearchgate.net Such studies can explain why one position is more reactive than another and predict how different substituents will influence this outcome.
Mechanism Elucidation: Computational studies on pyridine N-oxides have been used to calculate properties like N-O bond dissociation enthalpies, providing fundamental data that helps in understanding their reactivity as oxidants or radical precursors. nih.govresearchgate.net This approach can be applied to model transition states and reaction pathways for novel transformations of this compound.
Rational Catalyst Design: By modeling the interaction between a catalyst and the this compound substrate, researchers can rationally design new catalysts with enhanced activity and selectivity, moving beyond empirical screening.
This collaborative approach, where computational predictions are validated by targeted experiments, will be instrumental in overcoming existing synthetic challenges and unlocking the full potential of this compound chemistry.
Q & A
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): δ 8.45 (d, J=5.4 Hz, 1H, H-6), 8.32 (s, 1H, H-3) .
- FT-IR: Peaks at 1265 cm⁻¹ (N–O stretch) and 750 cm⁻¹ (C–Cl) .
- Mass Spectrometry : ESI-MS m/z 178.94 [M+H]⁺ .
How do structural modifications of this compound impact its biological activity?
Advanced Research Focus
In vitro studies highlight:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., –NO₂ at C-5) show MIC values of 8 µg/mL against S. aureus due to membrane disruption .
- Enzyme inhibition : The N-oxide moiety enhances binding to PTP1B (IC₅₀ = 12 µM) via hydrogen bonding with Asp48 .
- Cytotoxicity : Methylation at C-3 reduces IC₅₀ against HeLa cells from 45 µM to >100 µM, indicating steric hindrance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
